Calcium methoxyethoxide

Description

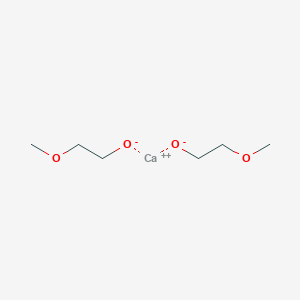

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14CaO4 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

calcium;2-methoxyethanolate |

InChI |

InChI=1S/2C3H7O2.Ca/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |

InChI Key |

OFPISIUOJVZBMS-UHFFFAOYSA-N |

Canonical SMILES |

COCC[O-].COCC[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Calcium Methoxyethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Calcium Methoxyethoxide. The information is curated for professionals in research and development who require precise and reliable data for their work.

Core Physical and Chemical Properties

This compound, with the CAS number 28099-67-4, is an organometallic compound recognized for its utility as a catalyst in various organic synthesis reactions, including the production of polymers and pharmaceuticals.[1]

The physical properties of this compound are summarized in the table below. It is important to note that some properties, such as boiling point and density, are often reported for a 20% solution in methoxyethanol, as this is a common commercial form.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₄CaO₄ | [2][3][4] |

| Molecular Weight | 190.25 g/mol | [2][3][4] |

| Appearance | Dark brown liquid | For a 20% solution in methoxyethanol.[5][6] |

| Melting Point | -85.1°C | Inconsistent data exists.[4] |

| Boiling Point | 118°C to 124.4°C | Often cited for the 20% solution.[1][2][4][7][8][9] |

| Density | ~1.01 g/cm³ | [1][2][8][9] |

| Flash Point | 46.1°C to 48°C | [1][2][4][9] |

| Solubility | Soluble in polar solvents | Such as methanol (B129727) and ethanol.[10] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Experimental Protocols

A documented method for the synthesis of this compound involves the direct reaction of calcium metal with 2-methoxyethanol.[11] This protocol is crucial for researchers who may need to prepare the compound in-house to ensure consistency, as commercial batches can vary.[12]

Synthesis of this compound [11][12]

-

Reactants:

-

Calcium metal (1 g)

-

2-methoxyethanol (24 ml)

-

-

Procedure:

-

The reaction is conducted under an inert argon atmosphere to prevent side reactions.

-

Calcium metal is added to 2-methoxyethanol.

-

The mixture is heated to 80°C for 24 hours.

-

After the reaction, any unreacted calcium metal is removed by centrifugation at 6000 rpm for 10 minutes.

-

-

Confirmation of Concentration:

-

The concentration of the resulting this compound solution can be determined gravimetrically.

-

A sample of the solution is heated to 1050°C for 12 hours. This process evaporates the solvent and converts the this compound to Calcium Oxide (CaO).

-

The weight of the resulting CaO can be used to calculate the initial concentration of this compound.

-

Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. gelest.com [gelest.com]

- 6. This compound, 20% in methoxyethanol [cymitquimica.com]

- 7. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]

- 8. 28099-67-4 | CAS DataBase [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. CAS 2556-53-8: Calcium methoxide | CymitQuimica [cymitquimica.com]

- 11. This compound for Bioactive Hybrids [benchchem.com]

- 12. kar.kent.ac.uk [kar.kent.ac.uk]

An In-depth Technical Guide to the Synthesis of Calcium Methoxyethoxide from Calcium Metal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium methoxyethoxide, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a metal alkoxide that has garnered significant interest as a precursor in advanced materials science, particularly in the sol-gel synthesis of bioactive glasses. For researchers and professionals in drug development and regenerative medicine, understanding the synthesis and application of this compound is crucial for the innovation of next-generation biomaterials for bone regeneration.

This guide provides a comprehensive overview of the synthesis of this compound from calcium metal, including detailed experimental protocols, comparative data, and an exploration of its primary application and subsequent biological relevance.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | calcium bis(2-methoxyethanolate) |

| Synonyms | Calcium di(2-methoxyethoxide), Calcium 2-methoxyethanolate |

| CAS Number | 28099-67-4 |

| Molecular Formula | C₆H₁₄CaO₄ |

| Molecular Weight | 190.25 g/mol |

Synthesis of Calcium Alkoxides from Calcium Metal

The synthesis of calcium alkoxides, including this compound, from calcium metal is a direct and effective method, though it requires careful control of reaction conditions to ensure safety and purity.

General Reaction Mechanism

The fundamental reaction involves the direct interaction of calcium metal with an alcohol, in this case, 2-methoxyethanol (B45455). The reaction proceeds with the evolution of hydrogen gas, leading to the formation of the corresponding calcium alkoxide. The general equation for this reaction is:

Ca(s) + 2 R-OH(l) → Ca(OR)₂(sol) + H₂(g)

Several factors can influence the rate and success of this reaction, including the purity of the reactants, reaction temperature, and the presence of a protective oxide layer on the calcium metal. The reaction can sometimes be slow to initiate but can be accelerated by warming.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and, for comparative purposes, calcium ethoxide are provided below.

Synthesis of this compound

This protocol is adapted from a method utilized in the preparation of precursors for sol-gel derived bioactive glasses.

Materials:

-

Calcium metal (1.0 g)

-

2-Methoxyethanol (24 mL)

-

Argon gas (for inert atmosphere)

Equipment:

-

Reaction flask

-

Condenser

-

Heating mantle with temperature control

-

Centrifuge

Procedure:

-

Under an argon atmosphere, 1.0 g of calcium metal is added to 24 mL of 2-methoxyethanol in a reaction flask.

-

The mixture is heated to 80°C and maintained at this temperature for 24 hours with continuous stirring.

-

After the reaction period, the solution is allowed to cool to room temperature.

-

To remove any unreacted calcium metal, the resulting solution is centrifuged at 6000 rpm for 10 minutes.[1]

-

The supernatant, a solution of this compound in 2-methoxyethanol, is carefully decanted and stored under an inert atmosphere.

Synthesis of Calcium Ethoxide

For comparative analysis, the synthesis of calcium ethoxide is presented, highlighting the general applicability of the method to different alcohols.

Materials:

-

Calcium metal (2.0 g)

-

Absolute ethanol (B145695) (60 mL)

Equipment:

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, 2.0 g of calcium metal is placed with 60 mL of absolute ethanol.

-

The mixture is heated to reflux to initiate and sustain the reaction.

-

The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the consumption of the calcium metal.

-

The resulting solution of calcium ethoxide in ethanol can be used directly or the excess solvent can be removed by distillation to obtain the solid product.

Data Presentation

The following table summarizes the experimental parameters for the synthesis of various calcium alkoxides from calcium metal, providing a basis for comparison and optimization.

| Alkoxide | Alcohol | Calcium (g) | Alcohol (mL) | Temperature (°C) | Time (h) | Observations/Yield |

| This compound | 2-Methoxyethanol | 1.0 | 24 | 80 | 24 | Final solution concentration of 0.001 mol/mL.[1] |

| Calcium Ethoxide | Ethanol | 2.0 | 60 | Reflux (approx. 78) | N/A | Reaction proceeds until hydrogen evolution stops. A 95.0% biodiesel yield was obtained when used as a catalyst.[2][3] |

| Calcium Isopropoxide | Isopropanol | N/A | N/A | N/A | N/A | Synthesizable via direct reaction, though specific quantitative data from a single source is not readily available. |

Applications in Sol-Gel Synthesis of Bioactive Glasses

A primary and critical application of this compound is its use as a calcium precursor in the sol-gel synthesis of bioactive glasses.

Advantages over Traditional Precursors

Traditionally, calcium nitrate (B79036) has been the precursor of choice for incorporating calcium into sol-gel derived materials. However, its use presents several disadvantages:

-

Inhomogeneity: Calcium nitrate can lead to the formation of calcium-rich regions within the material.[1]

-

High-Temperature Processing: Temperatures exceeding 400°C are required to incorporate the calcium into the silicate (B1173343) network.[4]

-

Toxicity: The nitrate groups are toxic and must be burned off, a process unsuitable for the synthesis of organic-inorganic hybrids which are processed at lower temperatures (typically 40-60°C).[1]

This compound overcomes these limitations by allowing for the incorporation of calcium into the silica (B1680970) network at room temperature, leading to more homogeneous materials and enabling the low-temperature synthesis of bioactive hybrids.[1]

Workflow for Bioactive Glass Synthesis

The following diagram illustrates a typical workflow for the synthesis of bioactive glass using a sol-gel process with this compound as the calcium precursor.

Caption: Workflow for bioactive glass synthesis using this compound.

Biological Relevance of Bioactive Glasses Derived from this compound

While this compound itself is a precursor and not directly a bioactive agent, the materials synthesized using it have profound biological implications, particularly in the field of bone regeneration.

Interaction with Osteoblasts and Bone Regeneration

Bioactive glasses, including those prepared using this compound, are known to be osteoproductive. When implanted, they interact with bodily fluids to form a hydroxyapatite (B223615) layer on their surface, which is chemically similar to the mineral component of bone. This layer facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for new bone formation.

The dissolution products of bioactive glasses, including calcium and silicate ions, have been shown to stimulate osteoblasts and modulate the activity of osteoclasts, the cells that resorb bone. This dual action promotes a favorable environment for bone remodeling and repair. Studies have demonstrated that bioactive glasses support the formation of mineralized nodules by osteoblasts in vitro, indicating good biocompatibility and the potential to enhance bone tissue formation in vivo.[5][6]

The following diagram illustrates the logical relationship between the synthesis of this compound and the eventual cellular response in bone regeneration.

Caption: Logical pathway from this compound synthesis to bone regeneration.

Conclusion

The synthesis of this compound from calcium metal offers a valuable route to a high-purity precursor for advanced biomaterials. Its primary advantage lies in its ability to facilitate the low-temperature, homogeneous synthesis of bioactive glasses via the sol-gel method. For researchers in drug development and regenerative medicine, the use of this compound enables the creation of innovative organic-inorganic hybrid materials with enhanced potential for bone tissue engineering. Understanding the synthesis and application of this key precursor is a critical step in the development of the next generation of therapeutic biomaterials.

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of calcium source on structure and properties of sol-gel derived bioactive glasses. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mineralization and osteoblast response to bioactive glass in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive glass stimulates in vitro osteoblast differentiation and creates a favorable template for bone tissue formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Calcium 2-Methoxyethoxide (CAS: 28099-67-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Calcium 2-Methoxyethoxide (CAS Number 28099-67-4). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Chemical Identity and Physicochemical Properties

Calcium 2-methoxyethoxide, also known as calcium bis(2-methoxyethanolate), is a calcium alkoxide that serves as a versatile reagent and precursor in various chemical syntheses.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 28099-67-4 |

| IUPAC Name | calcium;2-methoxyethanolate[1] |

| Molecular Formula | C6H14CaO4[1] |

| Molecular Weight | 190.25 g/mol [1] |

| Synonyms | CALCIUM METHOXYETHOXIDE; CALCIUM METHOXYETHYLATE; CALCIUM 2-METHOXYETHOXIDE; CALCIUM DI(METHOXYETHOXIDE); Calcium bis(2-methoxyethanolate)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Typically a solid, though often handled as a solution in 2-methoxyethanol (B45455). |

| Boiling Point | 118 °C[2] |

| Flash Point | 48 °C[2] |

| Density | 1.01 g/cm³[2] |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol.[3] It reacts with water.[4] |

Spectroscopic and Hazard Information

Expected Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the 2-methoxyethoxy ligand. Based on the spectrum of 2-methoxyethanol, one would anticipate three distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons, and two triplets for the methylene (B1212753) (-CH₂-) protons of the ethoxy group. Upon coordination to calcium, slight shifts in these signals are expected.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by the vibrational modes of the 2-methoxyethoxy ligand. Key absorptions would include C-H stretching vibrations (around 2800-3000 cm⁻¹), C-O stretching vibrations (around 1000-1200 cm⁻¹), and potentially a broad, lower frequency band corresponding to the Ca-O bond. The characteristic O-H stretching band of the parent alcohol (around 3200-3600 cm⁻¹) would be absent.

Table 3: Hazard and Safety Information

| Hazard | Description |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant), GHS08 (Health Hazard)[4] |

| Hazard Statements | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin and eye irritation. May damage fertility or the unborn child.[4] |

| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye, and face protection.[4] |

| Safety Considerations | Due to its corrosive nature, proper personal protective equipment should be used. It is sensitive to moisture and should be handled under inert atmosphere.[2][4] |

Experimental Protocols

Detailed methodologies for the synthesis of Calcium 2-methoxyethoxide and its application in the preparation of bioactive glass are provided below.

Synthesis of Calcium 2-Methoxyethoxide

This protocol is adapted from a method for preparing Calcium 2-methoxyethoxide for use in sol-gel synthesis.[5]

Materials:

-

Calcium metal (1 g)

-

2-methoxyethanol (24 ml)

-

Argon or Nitrogen gas supply

-

Reaction flask with condenser

-

Heating mantle

-

Centrifuge and centrifuge tubes

Procedure:

-

Under an inert argon atmosphere, combine 1 g of calcium metal with 24 ml of 2-methoxyethanol in a reaction flask equipped with a condenser.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.

-

After the reaction is complete, cool the resulting solution to room temperature.

-

To remove any unreacted calcium metal, centrifuge the solution at 6000 rpm for 10 minutes.

-

Decant the supernatant containing the dissolved Calcium 2-methoxyethoxide for use in subsequent applications.

Concentration Determination (Gravimetric Method):

-

Take a known volume of the Calcium 2-methoxyethoxide solution.

-

Heat the solution to 1050 °C for 12 hours. This will evaporate the solvent and convert the Calcium 2-methoxyethoxide to Calcium Oxide (CaO).

-

The weight of the resulting CaO can be used to calculate the initial concentration of Calcium 2-methoxyethoxide in the solution.[5]

Application in Sol-Gel Synthesis of Bioactive Glass

Calcium 2-methoxyethoxide is a preferred precursor for incorporating calcium into sol-gel derived bioactive glasses at room temperature, avoiding the high-temperature processing required with other calcium salts.[5]

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Calcium 2-methoxyethoxide (CME) solution (prepared as in 3.1)

-

Deionized water

-

Nitrogen gas supply

-

Reaction vessel with magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, mix TEOS and the CME solution in the desired molar ratio in a reaction vessel.

-

Stir the mixture for 1 hour to ensure homogeneity.

-

Hydrolyze the sol by adding deionized water while stirring within a sealed container.

-

Pour the resulting sol into appropriate molds and seal them.

-

Allow gelation to occur at room temperature. The gelled samples can then be further processed (e.g., dried, heat-treated) depending on the desired final properties of the bioactive glass.

Applications in Catalysis

Calcium 2-methoxyethoxide is recognized for its role as a catalyst in various organic synthesis reactions, particularly in the production of polymers and pharmaceuticals.[1] Its high reactivity makes it a valuable tool in promoting a range of chemical transformations.[2]

General Workflow for Calcium Alkoxide Catalyzed Polymerization

While a specific, detailed protocol for Calcium 2-methoxyethoxide in polymerization was not found in the searched literature, the following represents a general workflow for polymerization reactions catalyzed by calcium alkoxides.

Reactants:

-

Monomer (e.g., epoxide, lactone)

-

Calcium 2-methoxyethoxide (as catalyst)

-

Anhydrous solvent (e.g., toluene, THF)

Procedure:

-

Under an inert atmosphere, dissolve the monomer in the anhydrous solvent in a reaction vessel.

-

Add the Calcium 2-methoxyethoxide catalyst to the monomer solution. The catalyst amount will depend on the desired molecular weight and reaction rate.

-

The reaction mixture is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified period.

-

The progress of the polymerization can be monitored by techniques such as NMR or GPC.

-

Upon completion, the reaction is quenched (e.g., by adding a protic solvent like methanol).

-

The polymer is then isolated by precipitation in a non-solvent and dried.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sol-Gel Synthesis, in vitro Behavior, and Human Bone Marrow-Derived Mesenchymal Stem Cell Differentiation and Proliferation of Bioactive Glass 58S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Calcium Methoxyethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium methoxyethoxide, with the chemical formula C6H14CaO4, is a calcium alkoxide that has garnered interest in various chemical applications.[1][2][3][4] It serves as a versatile catalyst in organic synthesis, particularly in polymerization reactions and in the production of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

This compound, systematically named calcium bis(2-methoxyethanolate), consists of a central calcium cation (Ca²⁺) ionically bonded to two 2-methoxyethoxide anions ([CH₃OCH₂CH₂O]⁻).[2][3] The methoxyethoxide ligand is a bidentate ligand, capable of coordinating to the calcium ion through both oxygen atoms. This chelation effect contributes to the stability of the compound.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of the reported physical properties, such as boiling point and density, are for a 20% solution of this compound in methoxyethanol and not for the pure compound.[5]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄CaO₄ | [2][3] |

| Molecular Weight | 190.25 g/mol | [2][3] |

| IUPAC Name | calcium bis(2-methoxyethanolate) | [2][3] |

| CAS Number | 28099-67-4 | [3] |

| SMILES | COCC[O-].COCC[O-].[Ca+2] | [2] |

| Boiling Point (20% solution) | 118 °C | [5] |

| Density (20% solution) | 1.01 g/cm³ | [5] |

| Flash Point (20% solution) | 48 °C | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of calcium alkoxides involves the direct reaction of calcium metal with the corresponding alcohol. For this compound, this is achieved by reacting calcium metal with 2-methoxyethanol (B45455).

Materials:

-

Calcium metal

-

2-methoxyethanol

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a pre-weighed amount of calcium metal to a reaction flask.

-

Add an excess of dry 2-methoxyethanol to the flask.

-

The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction. The reaction of calcium metal with 2-methoxyethanol is an exothermic process that produces hydrogen gas, so appropriate safety precautions must be taken.

-

The reaction is complete when the calcium metal has been fully consumed and the evolution of hydrogen gas has ceased.

-

The resulting solution of this compound in 2-methoxyethanol can be used directly, or the excess solvent can be removed under vacuum to yield the solid product.

Characterization

Standard analytical techniques are employed to characterize the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the methoxyethoxide ligand and to check for the presence of any residual starting materials or impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-O and Ca-O bonds in the molecule.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Catalytic Applications and Reaction Mechanisms

This compound is recognized for its catalytic activity in various organic reactions, including polymerization and transesterification.[1]

Role in Transesterification

Calcium alkoxides, including this compound, are effective catalysts for the transesterification of esters, a key reaction in the production of biodiesel. The proposed mechanism involves the activation of the alcohol reactant by the basic alkoxide catalyst.

The diagram below illustrates the proposed catalytic cycle for the transesterification of a triglyceride with methanol, catalyzed by a generic calcium alkoxide (Ca(OR)₂), which is analogous to the action of this compound.

Role in Polymerization

Calcium alkoxides are also utilized as initiators for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. The initiation step involves the nucleophilic attack of the alkoxide on the carbonyl group of the cyclic ester, leading to the opening of the ring and the formation of a propagating chain with an alkoxide end-group.

The general workflow for a this compound-catalyzed polymerization is outlined below.

Conclusion

This compound is a valuable compound with significant potential in catalysis for both industrial and pharmaceutical applications. While detailed structural characterization in the solid state is not widely reported, its synthesis and fundamental reactivity are understood. Further research into its precise molecular structure and the elucidation of detailed catalytic mechanisms will undoubtedly expand its utility in the development of new chemical processes and materials.

References

Solubility of Calcium Methoxyethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂) in organic solvents. This compound, a metal alkoxide, is utilized as a catalyst and precursor in various chemical syntheses.[1] A thorough review of available literature indicates a significant gap in quantitative solubility data for this compound across a wide range of common organic solvents. This document summarizes the existing information, provides a generalized experimental protocol for determining solubility, and presents logical diagrams to illustrate the experimental workflow and factors influencing solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and experimental design.

Introduction

This compound (CAS RN: 28099-67-4) is a calcium salt of 2-methoxyethanol, with the chemical formula C₆H₁₄CaO₄ and a molecular weight of 190.25 g/mol .[2] It is known to be a reactive compound, particularly sensitive to moisture, which can lead to hydrolysis.[3][4] Its application as a catalyst in polymerization and pharmaceutical synthesis underscores the importance of understanding its behavior in various solvent systems.[1] Solvent selection is critical for controlling reaction kinetics, product purity, and process efficiency. However, a comprehensive and quantitative understanding of its solubility in common organic solvents is currently lacking in publicly available literature.

Quantitative Solubility Data

A diligent search of scientific databases and chemical supplier information reveals a notable absence of specific quantitative solubility data for this compound in most organic solvents. The most frequently cited information is its commercial availability as a 20% solution in methoxyethanol.[2][3][5] It is important to note that this represents a commercially available concentration and not necessarily the saturation point or solubility limit.

For comparative context, qualitative solubility information for a related, simpler calcium alkoxide, calcium methoxide (B1231860) (Ca(OCH₃)₂), indicates that it is soluble in polar solvents such as methanol (B129727) and ethanol (B145695) but is less soluble in non-polar solvents.[6] This suggests that this compound may exhibit similar preferences for polar solvents.

The following table summarizes the available solubility information for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g Solvent) | Citation |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | Not Specified | Commercially available as a 20% (w/w) solution | [2][3][5] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Not Specified | Data Not Available | |

| Toluene | C₇H₈ | 92.14 | Not Specified | Data Not Available | |

| n-Hexane | C₆H₁₄ | 86.18 | Not Specified | Data Not Available | |

| Methanol | CH₄O | 32.04 | Not Specified | Data Not Available (Qualitatively soluble for Ca(OCH₃)₂) | [6] |

| Ethanol | C₂H₆O | 46.07 | Not Specified | Data Not Available (Qualitatively soluble for Ca(OCH₃)₂) | [6] |

Experimental Protocol for Solubility Determination

Given the moisture-sensitive nature of this compound, its solubility must be determined using techniques suitable for air-sensitive compounds. The following is a generalized protocol based on standard laboratory methods for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound, solid

-

Anhydrous organic solvent of interest (e.g., THF, toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flasks, cannulas, syringes)

-

Temperature-controlled bath (e.g., oil bath, cryostat)

-

Magnetic stirrer and stir bars

-

Syringe filters (PTFE, 0.2 µm)

-

Analytical balance

-

Vacuum oven

-

Glovebox or Schlenk line

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere.

-

Handle this compound and anhydrous solvents under an inert atmosphere (glovebox or Schlenk line) to prevent hydrolysis.

-

-

Equilibration:

-

In a pre-weighed Schlenk flask, add a precisely weighed amount of the anhydrous solvent.

-

To this solvent, add an excess amount of solid this compound. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a temperature-controlled bath set to the desired experimental temperature.

-

Stir the suspension vigorously to facilitate dissolution and ensure the system reaches equilibrium. The time to reach equilibrium should be determined empirically, but a minimum of 24 hours is recommended.

-

-

Sampling:

-

Once equilibrium is assumed to be reached, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe fitted with a syringe filter. This prevents any solid particles from being transferred.

-

-

Analysis (Gravimetric Method):

-

Dispense the filtered, saturated solution from the syringe into a pre-weighed, dry Schlenk flask.

-

Reweigh the flask to determine the exact mass of the solution transferred.

-

Remove the solvent under vacuum, potentially with gentle heating, in a vacuum oven until a constant weight of the solid residue (this compound) is achieved.

-

Weigh the flask containing the dry residue.

-

-

Calculation:

-

Mass of solvent = Mass of solution - Mass of residue

-

Solubility ( g/100g solvent) = (Mass of residue / Mass of solvent) * 100

-

-

Validation:

-

Repeat the experiment at the same temperature, potentially approaching equilibrium from a supersaturated state (by preparing a solution at a higher temperature and then cooling it down), to ensure the obtained solubility value represents a true equilibrium state.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of metal alkoxides like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of metal alkoxides.

Conclusion

The solubility of this compound in common organic solvents remains a significant knowledge gap in the available scientific literature. While it is commercially supplied in a 20% methoxyethanol solution, comprehensive quantitative data across a range of solvents is not publicly accessible. This guide provides a framework for addressing this gap by presenting a detailed, generalized experimental protocol for solubility determination under inert conditions. The provided diagrams offer a clear visual representation of the necessary experimental steps and the physicochemical factors that govern the solubility of this and related metal alkoxides. Further empirical studies are essential to populate the solubility data table and provide a more complete understanding for researchers and professionals in the field.

References

- 1. lookchem.com [lookchem.com]

- 2. AB106171 | CAS 28099-67-4 – abcr Gute Chemie [abcr.com]

- 3. gelest.com [gelest.com]

- 4. 28099-67-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 20% in methoxyethanol [cymitquimica.com]

- 6. CAS 2556-53-8: Calcium methoxide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Calcium Methoxyethoxide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium methoxyethoxide, with the chemical formula C₆H₁₄CaO₄, is a calcium alkoxide that has garnered significant interest as a catalyst and precursor in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers in the fields of materials science and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application and further investigation.

Discovery and History

While the precise date and discoverer of this compound are not well-documented in readily available literature, its development can be understood within the broader context of the study of metal alkoxides. Metal alkoxides, including those of calcium, have been subjects of scientific inquiry for their catalytic and chemical precursor properties. The synthesis of calcium alkoxides is achieved through the reaction of calcium metal with the corresponding alcohol. One of the key methods for the preparation of this compound was detailed in research conducted by Pickup et al.[1]. This compound is valued in synthetic chemistry for its ability to introduce calcium into a system in a soluble form, which is particularly useful in sol-gel processes and the synthesis of specialized polymers and pharmaceuticals.[2]

Physicochemical Properties

This compound is formally known as Calcium bis(2-methoxyethanolate).[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄CaO₄ | [3] |

| Molecular Weight | 190.25 g/mol | [3] |

| CAS Number | 28099-67-4 | [2][4] |

| Appearance | Typically a solution in 2-methoxyethanol (B45455) | [5] |

| Boiling Point | 118 °C (of 2-methoxyethanol) | [2] |

| Flash Point | 48 °C (of 2-methoxyethanol) | [2] |

| Density | 1.01 g/cm³ (for a 20% solution) | [2] |

| Solubility | Soluble in alcohols | |

| Synonyms | Calcium bis(2-methoxyethoxide), Calcium di(methoxyethoxide), Calcium 2-methoxyethanolate | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of calcium metal with 2-methoxyethanol. The following experimental protocol is based on the method described by Pickup et al.[1].

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Calcium metal (1 g)

-

2-methoxyethanol (24 ml)

-

Argon or Nitrogen gas supply

-

Schlenk line or similar inert atmosphere apparatus

-

Reaction flask

-

Heating mantle with stirrer

-

Centrifuge and centrifuge tubes

Procedure:

-

Under an inert argon atmosphere, add 1 g of calcium metal to a reaction flask.

-

Add 24 ml of 2-methoxyethanol to the flask.

-

Heat the reaction mixture to 80 °C with continuous stirring.

-

Maintain the reaction at 80 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Transfer the resulting solution to centrifuge tubes under an inert atmosphere.

-

Centrifuge the solution at 6000 rpm for 10 minutes to separate any unreacted calcium metal.

-

Decant the supernatant containing the this compound solution into a clean, dry storage vessel under an inert atmosphere.

Concentration Determination (Gravimetric Analysis): [1]

-

Take a known volume of the this compound solution.

-

Heat the solution to 1050 °C for 12 hours to evaporate the solvent and convert the this compound to Calcium Oxide (CaO).

-

The weight of the resulting CaO can be used to calculate the molar concentration of the original solution.

Reaction Pathway

The synthesis of this compound involves the reaction of calcium metal with two equivalents of 2-methoxyethanol, resulting in the formation of the calcium alkoxide and the liberation of hydrogen gas.

Caption: Synthesis of this compound.

Characterization

The characterization of this compound is crucial for confirming its structure and purity. The following techniques are typically employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For calcium alkoxides, one would expect to observe C-H stretching and bending vibrations, as well as Ca-O stretching vibrations.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the methoxyethoxide ligand and its coordination to the calcium ion.[6] While challenging due to its low natural abundance and quadrupolar nature, ⁴³Ca NMR could offer direct insight into the calcium coordination environment.[6]

-

Elemental Analysis: Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to accurately determine the calcium content in a sample.[6]

Applications in Research and Development

This compound serves as a valuable reagent in several areas of chemical research and development:

-

Catalysis: It is utilized as a catalyst in various organic reactions, including polymerization processes.[2] Its catalytic activity is attributed to the basicity of the alkoxide groups and the Lewis acidity of the calcium ion.

-

Precursor for Calcium-Based Materials: this compound is a key precursor in the synthesis of other calcium-containing compounds and materials.[2] Its solubility in organic solvents makes it particularly suitable for sol-gel processes to create homogeneous calcium-containing glasses and ceramics.

-

Pharmaceutical Synthesis: In the pharmaceutical industry, it can be employed as a catalyst in the synthesis of drug molecules.[2]

Logical Workflow for Application in Sol-Gel Synthesis

The use of this compound as a precursor in sol-gel synthesis follows a logical workflow to produce calcium-containing materials.

Caption: Sol-Gel Synthesis Workflow.

Safety and Handling

This compound is typically handled as a solution in 2-methoxyethanol, which is a flammable and toxic solvent. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. The solution is moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis.[5]

Conclusion

This compound is a versatile and valuable compound for researchers in materials science and drug development. Its utility as a soluble calcium source makes it an important precursor for the synthesis of advanced materials and a useful catalyst in organic synthesis. The detailed protocols and data provided in this guide are intended to support its effective and safe use in the laboratory and to encourage further exploration of its applications.

References

Theoretical Framework for the Reactivity of Calcium Methoxyethoxide: An In-depth Technical Guide

Disclaimer: As of late 2025, dedicated theoretical and computational studies on the reactivity of calcium methoxyethoxide (Ca(OCH₂CH₂OCH₃)₂) are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive theoretical framework derived from computational studies on analogous metal alkoxides, particularly those of alkali and alkaline earth metals, and their roles in catalysis and polymerization. The methodologies, data, and reaction pathways described herein are illustrative and intended to serve as a robust blueprint for future research in this area.

Introduction

This compound, Ca(OCH₂CH₂OCH₃)₂, is a valuable reagent and catalyst in various organic syntheses, including polymerization and the formation of specialized materials.[1] Its reactivity is primarily dictated by the nucleophilic character of the alkoxide oxygen and the Lewis acidic nature of the calcium center. The methoxyethyl group introduces additional complexity through potential intramolecular coordination of the ether oxygen to the calcium center, which can influence the reagent's aggregation state and catalytic activity. Understanding the intricate details of its reaction mechanisms at a molecular level is crucial for optimizing existing applications and designing novel synthetic methodologies.

This technical guide outlines the theoretical approaches, specifically leveraging Density Functional Theory (DFT), that can be employed to elucidate the reactivity of this compound. It covers postulated reaction mechanisms, expected quantitative data, and detailed computational protocols.

Postulated Reactivity and Catalytic Cycles

The primary mode of action for this compound, like other metal alkoxides, is expected to involve the nucleophilic addition of the methoxyethoxide group to an electrophilic substrate. In the context of polymerization, such as the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone), a coordination-insertion mechanism is the most probable pathway.[1]

Ring-Opening Polymerization (ROP) Initiation

Theoretical studies on similar metal alkoxide catalysts suggest a multi-step process for the initiation of ROP:[1]

-

Coordination: The carbonyl oxygen of the monomer coordinates to the Lewis acidic calcium center.

-

Nucleophilic Attack: The alkoxide oxygen attacks the carbonyl carbon of the coordinated monomer, forming a tetrahedral intermediate.

-

Ring-Opening: The acyl-oxygen bond of the cyclic monomer cleaves, leading to the opening of the ring and the formation of a new, elongated calcium alkoxide species.

This process effectively inserts the monomer into the Ca-O bond, and the cycle can then repeat with subsequent monomer units, leading to polymer chain propagation.

Quantitative Data from Theoretical Studies

Quantitative data from DFT calculations are paramount for understanding and predicting the reactivity of this compound. The following tables present illustrative data that would be the target of such computational studies, based on values observed for analogous systems.

Table 1: Illustrative Thermodynamic and Kinetic Data for ROP Initiation

| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Significance |

| Monomer Coordination | Coordination Energy (ΔE_coord) | -5 to -15 | Strength of the initial catalyst-monomer interaction. |

| Nucleophilic Attack | Activation Energy (ΔE_act) | +10 to +25 | Rate-determining barrier for the initiation step. |

| Ring-Opening | Reaction Enthalpy (ΔH_rxn) | -15 to -30 | Thermodynamic driving force for the initiation. |

Table 2: Illustrative Calculated Structural Parameters

| Parameter | System | Illustrative Value | Significance |

| Bond Length | Ca-O (alkoxide) | 2.10 - 2.25 Å | Indicates the strength and nature of the primary bond involved in the reaction. |

| Bond Length | Ca-O (carbonyl coord.) | 2.30 - 2.50 Å | Characterizes the Lewis acid-base interaction with the substrate. |

| Bond Angle | O-Ca-O | 90 - 120° | Provides insight into the geometry and coordination sphere of the calcium center. |

Methodologies for Theoretical Investigation

A robust computational protocol is essential for obtaining reliable and predictive results. The following outlines a standard methodology for investigating the reactivity of this compound.

Computational Protocol: Density Functional Theory (DFT)

-

Model Construction:

-

The initial geometry of this compound, including potential dimeric or oligomeric forms, is constructed. The impact of solvent molecules (e.g., THF) can be included explicitly in the first coordination sphere.

-

Geometries of reactants, transition states, intermediates, and products for the proposed reaction pathway are built.

-

-

Geometry Optimization:

-

All structures are optimized using a suitable DFT functional, such as B3LYP or a functional from the M06 family, which are known to perform well for organometallic systems.

-

A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p)) is employed for main group elements, while a larger basis set might be considered for calcium.

-

-

Frequency Calculations:

-

Harmonic frequency calculations are performed at the same level of theory as the optimization.

-

The results are used to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

-

Zero-point vibrational energies (ZPVE) and thermal corrections are obtained to calculate enthalpies and Gibbs free energies.

-

-

Transition State Searching:

-

Transition states are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the correct reactant and product minima.

-

-

Solvation Modeling:

-

The influence of the bulk solvent is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM), to provide more realistic energetic data.

-

Visualizations of Postulated Mechanisms

The following diagrams, generated using the DOT language, illustrate key postulated pathways and workflows for the theoretical study of this compound reactivity.

Diagram 1: Postulated ROP Catalytic Cycle

Caption: Postulated coordination-insertion mechanism for ring-opening polymerization.

Diagram 2: Computational Workflow for Reactivity Analysis

Caption: A typical workflow for DFT-based investigation of a reaction mechanism.

Conclusion and Future Outlook

While direct computational studies on this compound are currently sparse, the theoretical framework presented here, built upon extensive research into analogous metal alkoxide systems, provides a clear and robust pathway for future investigations. By employing the detailed DFT methodologies outlined, researchers can probe the fundamental aspects of its reactivity, including catalytic mechanisms, transition state geometries, and the thermodynamic and kinetic parameters governing its reactions. Such studies will be invaluable for the rational design of more efficient catalysts and for expanding the synthetic utility of this versatile calcium compound in drug development and materials science.

References

Spectroscopic Data and Synthesis of Calcium Methoxyethoxide: A Technical Overview

Physicochemical Properties

While specific spectroscopic data remains elusive, fundamental physicochemical properties of calcium methoxyethoxide have been reported. These are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄CaO₄ | [1][2] |

| Molecular Weight | 190.25 g/mol | [1][2] |

| CAS Number | 28099-67-4 | [1] |

| Appearance | Dark Brown Liquid (for 20% solution) | |

| Boiling Point | 118 °C | [3] |

| Density | 1.01 g/cm³ | [3] |

| Flash Point | 48 °C | [3] |

Experimental Protocol: Synthesis of this compound

A method for the laboratory-scale synthesis of this compound has been described. This protocol is essential for researchers who need to prepare the compound in-house.

The synthesis involves the reaction of calcium metal with 2-methoxyethanol. The following steps outline the procedure:

-

Reaction Setup: 1 gram of calcium metal is reacted with 24 ml of 2-methoxyethanol.

-

Inert Atmosphere: The reaction is carried out under an argon atmosphere to prevent side reactions with atmospheric components.

-

Heating: The reaction mixture is heated to 80 °C.

-

Reaction Time: The mixture is maintained at this temperature for 24 hours.

-

Purification: After the reaction is complete, the resulting solution is centrifuged at 6000 rpm for 10 minutes to remove any unreacted calcium metal.

-

Concentration Determination: The concentration of the resulting this compound solution is confirmed gravimetrically. This is achieved by heating a sample of the solution to 1050 °C for 12 hours, which evaporates the solvent and converts the this compound to calcium oxide (CaO).

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

health and safety information for Calcium methoxyethoxide

An In-depth Technical Guide to the Health and Safety of Calcium Methoxyethoxide

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of chemical reagents is paramount. This guide provides a detailed overview of the available safety information for this compound (CAS No: 28099-67-4), a reactive organometallic compound often used in organic synthesis.[1][2]

Physicochemical and Toxicological Data

Comprehensive safety data for pure this compound is limited in publicly available resources. Much of the available information is for a 20% solution of this compound in 2-methoxyethanol.[3] The following tables summarize the available quantitative data.

Table 1: Physical and Chemical Properties of this compound and its 20% Solution in 2-Methoxyethanol

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C6H14CaO4 | [3][4][5] |

| Molecular Weight | 190.25 g/mol | [4][5] |

| Appearance | Solid (form not specified) | |

| Melting Point | >385 °C (for the similar compound Calcium Methoxide) | [6] |

| 20% Solution in 2-Methoxyethanol | ||

| Physical State | Liquid | [3] |

| Color | Dark Brown | [7] |

| Boiling Point | 118 °C | [2] |

| Flash Point | 48 °C | [2] |

| Density | 1.010 g/ml |

Table 2: Acute Toxicity Data for 20% this compound in 2-Methoxyethanol and its Components

| Substance | Test | Route | Species | Value | Source |

| 20% this compound in 2-Methoxyethanol | ATE (US) | Oral | 2370.000 mg/kg body weight | [3] | |

| ATE (US) | Dermal | 1280.000 mg/kg body weight | [3] | ||

| ATE (US) | Inhalation (gases) | 4500.000 ppmV/4h | [3] | ||

| ATE (US) | Inhalation (vapors) | 11.000 mg/l/4h | [3] | ||

| ATE (US) | Inhalation (dust, mist) | 1.500 mg/l/4h | [3] | ||

| 2-Methoxyethanol (>75% of the mixture) | LD50 | Dermal | Rabbit | 1280 mg/kg | [3] |

| LC50 | Inhalation | Rat | 1478 ppm (7 h) | [3] | |

| Calcium Methoxide (a related compound) | ATE (US) | Oral | 1000.000 mg/kg body weight | [8] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Hazard Identification and Classification

The 20% solution of this compound in methoxyethanol is classified as a flammable liquid and vapor.[3] It is harmful if it comes into contact with the skin, is inhaled, or swallowed.[3][6] It is known to cause skin irritation and serious eye irritation.[3][6] Furthermore, the solvent, 2-methoxyethanol, is known to have chronic effects on the central nervous system and may damage fertility or the unborn child.[3]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound were not found in the available literature. However, general methodologies for evaluating chemical hazards are well-established.

Skin Irritation Testing:

-

In Vitro: Modern approaches utilize 3D human skin models (e.g., EpiDerm™, EpiSkin®) to assess skin irritation potential, reducing the need for animal testing.[7] These tests involve applying the substance to the tissue model and subsequently measuring cell viability or the release of inflammatory markers.

-

In Vivo (Historical): The Draize test, though now largely phased out, involved applying a substance to the shaved skin of animals and scoring the resulting irritation (redness, swelling).[7]

Acute Toxicity Studies (General Protocol): These studies typically involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes (oral, dermal, inhalation). The dosage is varied to determine the concentration that causes mortality in 50% of the test population (LD50 or LC50). Observations of clinical signs of toxicity are also recorded.

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram outlines the recommended first aid procedures.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent harm to personnel and the environment.

Handling and Storage

Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

-

Avoid all eye and skin contact and do not breathe vapor and mist.[3]

-

Use in a well-ventilated area, with local exhaust ventilation recommended.[3]

-

Ground/bond container and receiving equipment to prevent static discharge.[3]

-

Use only non-sparking tools.[3]

-

Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and suitable protective clothing.[3] Contact lenses should not be worn.[3]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[3]

Storage:

-

Keep container tightly closed.[3]

-

Store in a well-ventilated place, away from heat.[3]

-

Incompatible materials include moist air, oxidizing agents, and water.[3]

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, foam, carbon dioxide, and dry chemical.[3]

-

Fire hazard: The 20% solution is a flammable liquid and vapor.[3] Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]

-

Firefighting instructions: Use a water spray to cool exposed surfaces.[3] Exercise caution when fighting any chemical fire.[3]

-

Protection during firefighting: Do not enter the fire area without proper protective equipment, including respiratory protection.[3] Avoid all eye and skin contact and do not breathe vapor and mist.[3]

This guide provides a summary of the currently available health and safety information for this compound. Researchers, scientists, and drug development professionals should always consult the most recent and complete Safety Data Sheet (SDS) from their supplier before handling this chemical and ensure that all appropriate safety protocols are in place.

References

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. gelest.com [gelest.com]

- 4. This compound | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. criver.com [criver.com]

- 8. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols: Calcium Methoxyethoxide Sol-Gel Synthesis of Bioactive Glass

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive glass utilizing calcium methoxyethoxide (CME) as a calcium precursor via the sol-gel method. The use of CME offers significant advantages over traditional precursors like calcium nitrate (B79036), primarily by enabling the incorporation of calcium into the silica (B1680970) network at lower temperatures, which is crucial for the development of organic-inorganic hybrid biomaterials and achieving a more homogeneous glass structure.[1]

Introduction to this compound in Bioactive Glass Synthesis

The sol-gel process is a versatile method for producing bioactive glasses with high purity and surface area.[2][3][4] Traditionally, calcium nitrate has been the go-to precursor for introducing calcium oxide (CaO) into the silica (SiO₂) network. However, this method necessitates high-temperature heat treatments (typically above 400°C) to decompose the nitrate salts and incorporate calcium into the glass structure.[1] Such high temperatures are incompatible with the inclusion of organic polymers, limiting the development of tougher, more versatile hybrid biomaterials.[1]

This compound [Ca(OCH₂CH₂OCH₃)₂] emerges as a superior alternative, allowing for the integration of calcium into the silica network at room temperature.[1] This low-temperature processing capability opens the door for the synthesis of novel inorganic-organic hybrid bioactive glasses with enhanced mechanical properties and tailored degradation profiles.

Experimental Protocols

Preparation of this compound (CME) Solution

Given that commercial CME can have inconsistent properties, an in-house preparation is recommended for reproducibility.[1]

Materials:

-

Calcium metal

-

2-methoxyethanol

-

Argon gas supply

-

Centrifuge

Protocol:

-

Under an inert argon atmosphere, react 1 g of calcium metal with 24 ml of 2-methoxyethanol.

-

Heat the reaction mixture to 80°C and maintain for 24 hours.[1]

-

After the reaction, centrifuge the resulting solution at 6000 rpm for 10 minutes to pellet any unreacted calcium metal.[1]

-

Carefully decant the supernatant, which is the CME solution.

-

To determine the precise concentration of the CME solution, a gravimetric analysis can be performed by heating a known volume of the solution to 1050°C for 12 hours to convert the CME to CaO.[1] A typical concentration is approximately 0.001 mol/ml.[1]

Sol-Gel Synthesis of 70S30C Bioactive Glass

This protocol details the synthesis of a bioactive glass with a composition of 70 mol% SiO₂ and 30 mol% CaO (70S30C).

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound (CME) solution (prepared as in 2.1)

-

Deionized water

-

Nitric acid (2N)

Protocol:

-

Sol Formation:

-

In a suitable reaction vessel, mix deionized water and 2N nitric acid.

-

While stirring, add TEOS to the acidic solution. The recommended molar ratio of water to TEOS (R ratio) is 12.[1]

-

Stir the mixture for 1 hour to allow for the hydrolysis of TEOS.

-

Slowly add the prepared CME solution to the hydrolyzed TEOS sol while stirring continuously.

-

Continue stirring for another hour to ensure a homogeneous mixture.

-

-

Gelation:

-

Pour the final sol into molds of the desired shape.

-

Seal the molds to prevent rapid evaporation of the solvent.

-

Allow the sol to gel at room temperature. The gelation time can vary depending on the specific conditions.

-

-

Aging:

-

Once gelled, age the wet gel at 60°C for 72 hours in a sealed container to strengthen the gel network.

-

-

Drying:

-

Unseal the molds and dry the aged gel at 60°C until the gel is visibly dry, then increase the temperature to 130°C and hold for a further 48 hours to remove residual solvent and water.

-

-

Thermal Treatment (Stabilization):

-

For a fully inorganic bioactive glass, a stabilization step is required. Heat the dried gel to 700°C in a furnace with a controlled heating and cooling rate. This step removes organic residues and densifies the glass structure. For organic-inorganic hybrids, this high-temperature step is omitted.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 70S30C bioactive glass using different calcium precursors for comparison.

Table 1: Precursor Quantities for 70S30C Bioactive Glass Synthesis

| Precursor | Molecular Formula | Amount for 10g of Glass (approx.) | Molar Percentage |

| Tetraethyl orthosilicate | Si(OC₂H₅)₄ | 20.8 g | 70% SiO₂ |

| This compound | Ca(OCH₂CH₂OCH₃)₂ | 11.5 g | 30% CaO |

| Calcium Nitrate | Ca(NO₃)₂·4H₂O | 10.6 g | 30% CaO |

Note: Calcium Nitrate is provided for comparison with the traditional method.

Table 2: Key Synthesis Parameters

| Parameter | Value |

| Molar Ratio of Water to TEOS (R) | 12 |

| Aging Temperature | 60°C |

| Aging Time | 72 hours |

| Drying Temperature | 60°C then 130°C |

| Stabilization Temperature (optional) | 700°C |

Bioactivity and Signaling Pathways

The bioactivity of these glasses stems from their ability to form a hydroxyapatite (B223615) (HA) layer on their surface when exposed to physiological fluids, which facilitates bonding to bone tissue. The dissolution products of the bioactive glass also play a crucial role in stimulating cellular responses that lead to bone regeneration and angiogenesis.

Hydroxyapatite Layer Formation

The formation of a hydroxyapatite layer is a multi-step process involving ion exchange, dissolution, and precipitation.

Caption: Workflow of Hydroxyapatite (HA) layer formation on bioactive glass.

Cellular Signaling Pathways

The ionic dissolution products of bioactive glass, particularly silicate (B1173343) and calcium ions, have been shown to modulate key signaling pathways in osteoblasts and endothelial cells, promoting bone formation and angiogenesis.

4.2.1. Osteogenesis Signaling Pathway

The dissolution products stimulate osteoprogenitor cells to differentiate into mature osteoblasts, a process regulated by the Runx2 transcription factor. The Wnt/β-catenin signaling pathway is also implicated in osteoblast differentiation.[5][6][7][8]

Caption: Signaling pathway for osteoblast differentiation stimulated by bioactive glass.

4.2.2. Angiogenesis Signaling Pathway

The ionic dissolution products can also promote the formation of new blood vessels, a critical process for tissue regeneration. This is partly mediated by the upregulation of Vascular Endothelial Growth Factor (VEGF) through the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.

Caption: Angiogenesis signaling pathway induced by bioactive glass dissolution products.

Application in Drug Delivery

Bioactive glasses synthesized via the CME sol-gel route are excellent candidates for local drug delivery systems due to their high surface area and porous nature. The ability to incorporate organic molecules at low temperatures also allows for the loading of sensitive therapeutic agents.

Protocol for Drug Loading

This protocol provides a general method for loading a therapeutic agent onto the bioactive glass particles.

Materials:

-

Synthesized bioactive glass powder (e.g., 70S30C from CME route)

-

Therapeutic agent (e.g., antibiotic, anti-inflammatory drug)

-

Suitable solvent for the therapeutic agent (e.g., ethanol, deionized water)

Protocol:

-

Prepare a solution of the therapeutic agent at a desired concentration in the chosen solvent.

-

Immerse a known quantity of the bioactive glass powder in the drug solution.

-

Agitate the suspension at room temperature for 24-48 hours to allow for adsorption of the drug onto the glass surface and into its pores.

-

Separate the drug-loaded glass powder from the solution by centrifugation or filtration.

-

Wash the powder with a small amount of pure solvent to remove any loosely bound drug molecules.

-

Dry the drug-loaded bioactive glass powder under vacuum at a low temperature (e.g., 40°C) to prevent degradation of the therapeutic agent.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of the loaded drug in a simulated physiological environment.

Materials:

-

Drug-loaded bioactive glass powder

-

Simulated Body Fluid (SBF) or Phosphate-Buffered Saline (PBS)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC for drug concentration analysis

Protocol:

-

Disperse a known amount of the drug-loaded bioactive glass powder in a specific volume of SBF or PBS in a sealed container.

-

Place the container in a shaking incubator or water bath maintained at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the release medium.

-

Replenish the withdrawn volume with fresh SBF or PBS to maintain a constant volume.

-

Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative percentage of drug released over time.

The use of CME in the synthesis of bioactive glass can influence the drug release profile. The more homogeneous distribution of calcium and the potential for creating hybrid materials can allow for more controlled and sustained release of therapeutic agents compared to glasses prepared by traditional high-temperature methods. The specific interactions between the drug, the silica network, and the incorporated calcium ions will dictate the release kinetics.

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. synthera.in [synthera.in]

- 3. imjst.org [imjst.org]

- 4. mdpi.com [mdpi.com]

- 5. β-Catenin: A Key Molecule in Osteoblast Differentiation [mdpi.com]

- 6. RUNX2 and ALP expression in osteoblast cells exposed by PMMA-HAp combination: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-catenin signaling enhances osteoblastogenic differentiation from human periodontal ligament fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wnt/β-Catenin Signaling Mediates Osteoblast Differentiation Triggered by Peptide-induced α5β1 Integrin Priming in Mesenchymal Skeletal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Methoxyethoxide in Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of calcium methoxyethoxide as a catalyst in various polymerization reactions. The protocols and data presented are intended to serve as a starting point for researchers in polymer chemistry, materials science, and drug delivery systems.

Introduction to this compound in Polymerization

This compound, Ca(OCH₂CH₂OCH₃)₂, is a versatile and reactive catalyst employed in the synthesis of polymers.[1] Its utility is particularly notable in ring-opening polymerization (ROP) reactions, where it can initiate the polymerization of cyclic monomers such as lactones and epoxides to produce polyesters and polyethers. The methoxyethoxy ligands can influence the catalyst's solubility and reactivity, offering potential advantages in controlling polymerization processes.

Ring-Opening Polymerization (ROP) of Lactide

The ring-opening polymerization of lactide is a common method for producing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field. While specific data for this compound is not widely published, data from the closely related catalyst, calcium methoxide (B1231860) (Ca(OMe)₂), provides valuable insights into the expected catalytic behavior.

Experimental Protocol: Bulk Polymerization of L-Lactide

This protocol is adapted from studies using calcium methoxide and is expected to be a suitable starting point for polymerizations with this compound.

Materials:

-

L-Lactide (LA)

-

This compound (catalyst)

-

Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for purification (e.g., chloroform (B151607), methanol)

Procedure:

-

Monomer and Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, add the desired amount of L-lactide.

-

Catalyst Addition: Add the calculated amount of this compound to achieve the desired monomer-to-catalyst molar ratio (e.g., 100:1 to 5000:1).

-

Polymerization: Place the reaction vessel in a preheated oil bath at 180°C and stir the mixture.

-

Reaction Time: Allow the polymerization to proceed for the desired duration (e.g., up to 3 hours).

-

Purification: After the reaction, dissolve the crude polymer in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol.

-

Drying: Dry the purified polymer under vacuum to a constant weight.

Expected Results (Based on Calcium Methoxide Data)

The following table summarizes the results obtained from the bulk ring-opening polymerization of L-lactide using calcium methoxide at 180°C. Similar trends are anticipated with this compound.

| LA/Ca Molar Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |

| 100 | 3 | 66 | 19500 | 1.44 |

| 250 | 3 | 55 | 15000 | 1.35 |

| 500 | 3 | 48 | 12000 | 1.28 |

| 1000 | 3 | 35 | 10000 | 1.25 |

| 5000 | 3 | 20 | 8500 | 1.20 |

Data adapted from a study on calcium methoxide.[1]

Proposed Catalytic Mechanism for Lactide Polymerization

The polymerization is believed to proceed via a coordination-insertion mechanism. The calcium center coordinates the carbonyl oxygen of the lactide monomer, making it more susceptible to nucleophilic attack by the methoxyethoxide group, which initiates the polymerization. Subsequent monomer units are then inserted into the growing polymer chain.

References

Calcium methoxyethoxide in the synthesis of pharmaceuticals

Application Notes and Protocols for Researchers in Pharmaceutical and Materials Science

Calcium methoxyethoxide is emerging as a catalyst of interest in various synthetic applications, valued for its reactivity and role in promoting a range of chemical transformations. While its direct application in the synthesis of specific commercial pharmaceuticals is not widely documented in publicly available literature, its utility in related fields, such as the production of advanced biomaterials, provides a strong indication of its potential in drug development and manufacturing. These notes provide an overview of its established use in the synthesis of bioactive glasses and explore its potential applications in pharmaceutical synthesis based on the known reactivity of calcium alkoxides.

Overview of this compound

This compound, with the chemical formula Ca(OCH₂CH₂OCH₃)₂, is a metal alkoxide that serves as a source of calcium ions and as a basic catalyst.[1] Its utility stems from its ability to facilitate reactions such as hydrolysis and condensation, making it a valuable tool in the sol-gel process for creating inorganic-organic hybrid materials.[2]

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄CaO₄ | [1] |

| Molecular Weight | 190.25 g/mol | [1] |

| Appearance | Typically used as a solution in methoxyethanol | [2] |

Established Application: Synthesis of Bioactive Glasses

A significant and well-documented application of this compound is in the low-temperature sol-gel synthesis of bioactive glasses. These materials are of interest for bone regeneration and tissue engineering. This compound offers an advantage over traditional calcium precursors like calcium nitrate (B79036) because it allows for the incorporation of calcium into the silica (B1680970) network at lower temperatures, which is crucial for the synthesis of organic-inorganic hybrids where the organic component is temperature-sensitive.[2]

Experimental Protocol: Preparation of this compound Solution

This protocol is adapted from the synthesis of this compound for use in the preparation of bioactive glasses.[2]

Materials:

-

Calcium metal

-

Argon gas (or other inert gas)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with stirrer

-

Inert gas line

-

Centrifuge

Procedure:

-

Under an inert argon atmosphere, add 1 gram of calcium metal to 24 mL of 2-methoxyethanol in a three-neck round-bottom flask equipped with a condenser.

-

Heat the mixture to 80°C and stir for 24 hours.

-

After 24 hours, cool the resulting solution to room temperature.

-

Centrifuge the solution at 6000 rpm for 10 minutes to remove any unreacted calcium metal.

-

The supernatant is the this compound solution. The concentration can be confirmed gravimetrically by heating a known volume to 1050°C for 12 hours to convert the this compound to calcium oxide (CaO).

Experimental Protocol: Synthesis of 70S30C Bioactive Glass

This protocol describes the synthesis of a 70 mol% SiO₂, 30 mol% CaO bioactive glass using the prepared this compound solution.[2]

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Deionized water

-

Nitric acid (2N)

-

This compound solution (prepared as above)

Procedure:

-

In a beaker, mix deionized water and 2N nitric acid.

-

While stirring, add TEOS to the acidic water. The molar ratio of water to TEOS should be 12.

-

Stir the mixture for 1 hour to allow for hydrolysis of the TEOS.

-

Add the required amount of the this compound solution to the sol and stir for an additional hour.

-

Pour the final sol into molds and allow it to gel.

-

The gel can then be dried and heat-treated at temperatures ranging from 60°C to 800°C, depending on the desired properties of the final bioactive glass.

References

Application Notes and Protocols: Synthesis of Calcium Oxide Nanoparticles from Calcium Methoxyethoxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of calcium oxide (CaO) nanoparticles using calcium methoxyethoxide as a precursor. Two primary methods are described: a sol-gel process and a direct thermal decomposition process. These methods are adaptable for producing CaO nanoparticles with controlled size and morphology for various applications, including catalysis, drug delivery, and antimicrobial agents. This protocol is based on established principles of metal alkoxide chemistry, as direct literature on this specific precursor is limited.

Introduction